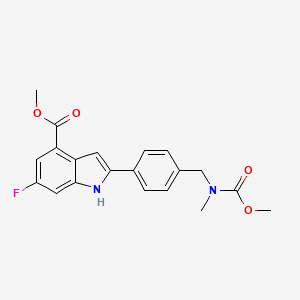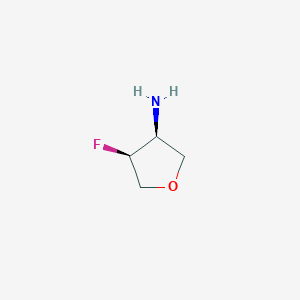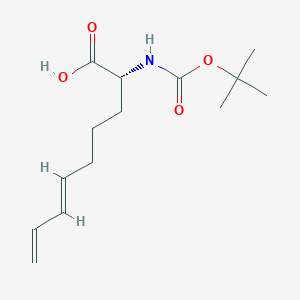
2-Bromo-3-iodo-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI It is a biphenyl derivative where bromine and iodine atoms are substituted at the 2 and 3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated biphenyl with an iodinated reagent in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like toluene or dioxane under reflux conditions.
Industrial Production Methods: Industrial production of 2-Bromo-3-iodo-1,1’-biphenyl may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove halogen atoms.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, dioxane, or acetonitrile.
Major Products Formed:
Biphenyl Derivatives: Formed through coupling reactions.
Functionalized Biphenyls: Resulting from substitution or oxidation reactions.
Aplicaciones Científicas De Investigación
2-Bromo-3-iodo-1,1’-biphenyl has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form various bioactive compounds.
Biological Studies: Used in the study of molecular interactions and pathways in biological systems.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-iodo-1,1’-biphenyl in chemical reactions typically involves the activation of the halogen atoms through catalytic processes. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a palladium-carbon bond, followed by transmetalation and reductive elimination steps to form the final product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
- 2-Bromo-2’-iodo-1,1’-biphenyl
- 3-Bromo-2-iodo-1,1’-biphenyl
- 2-Iodo-1,1’-biphenyl
Comparison: 2-Bromo-3-iodo-1,1’-biphenyl is unique due to the specific positions of the bromine and iodine atoms, which influence its reactivity and the types of reactions it can undergo. Compared to other biphenyl derivatives, it offers distinct advantages in certain coupling reactions and material science applications due to its specific electronic and steric properties .
Propiedades
Fórmula molecular |
C12H8BrI |
|---|---|
Peso molecular |
359.00 g/mol |
Nombre IUPAC |
2-bromo-1-iodo-3-phenylbenzene |
InChI |
InChI=1S/C12H8BrI/c13-12-10(7-4-8-11(12)14)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
SXXXWDQYKNWGJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)
![Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12961922.png)
![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile](/img/structure/B12961927.png)
![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)






